

Biological activity of 1-tert-Butyl-piperidin-4-one derivatives

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Compound of Interest

Compound Name: **1-tert-Butyl-piperidin-4-one**

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An In-Depth Technical Guide to the Biological Activity of **1-tert-Butyl-piperidin-4-one** Derivatives

Abstract

The piperidin-4-one nucleus is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] The introduction of a tert-butyl group at the nitrogen atom (or the use of its synthetic precursor, the tert-butoxycarbonyl or 'Boc' group) provides steric bulk and modulates electronic properties, making **1-tert-butyl-piperidin-4-one** a critical building block for targeted drug design.[3][4]

Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological activities, most notably in the realms of oncology, infectious diseases, and neurodegenerative disorders. This guide synthesizes current research to provide an in-depth analysis of the anticancer, antimicrobial, and neuroprotective activities of these compounds. We will explore their mechanisms of action, delve into structure-activity relationships (SAR), present key experimental data, and provide validated protocols for their biological evaluation, offering a comprehensive resource for researchers and drug development professionals.

Anticancer Activity: A Primary Therapeutic Avenue

The development of novel anticancer agents remains a paramount challenge in medicine.

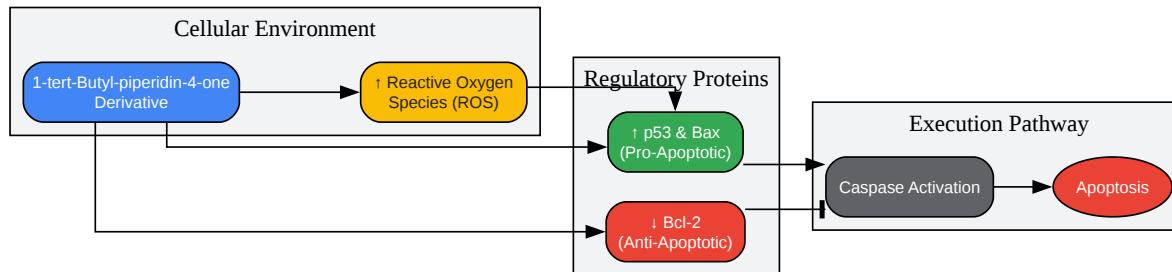
Derivatives of **1-tert-butyl-piperidin-4-one** have emerged as a promising class of compounds, exhibiting potent cytotoxic and antiproliferative effects across a wide range of human cancer

cell lines.^{[5][6]} Their multifaceted mechanisms of action make them attractive candidates for overcoming the complexities of cancer biology, including drug resistance.

Mechanisms of Cytotoxicity and Antiproliferative Action

The anticancer efficacy of these derivatives is not attributed to a single mode of action but rather to their ability to interfere with multiple critical cellular processes. Key mechanisms include:

- **Induction of Apoptosis:** Many piperidin-4-one derivatives trigger programmed cell death. This is often achieved by increasing the expression of pro-apoptotic genes like p53 and Bax while downregulating anti-apoptotic proteins such as Bcl-2.^{[5][6]} Some compounds also induce apoptosis by causing a significant increase in intracellular Reactive Oxygen Species (ROS), leading to oxidative stress that cancer cells cannot overcome.^[7]
- **Kinase Inhibition:** The piperidine scaffold can be tailored to inhibit specific protein kinases that are crucial for cancer cell survival and proliferation. For instance, some derivatives have been shown to interfere with the JAK/STAT signaling pathway, which is frequently dysregulated in hematological cancers.^[5]
- **Topoisomerase Inhibition:** Certain analogues, particularly 3,5-di[(E)-arylidene] derivatives, function as dual inhibitors of human topoisomerase I and II α .^[8] By preventing these enzymes from re-ligating DNA strands, they induce DNA damage and cell death.
- **Cell Cycle Arrest:** These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing. Depending on the specific derivative and cell line, arrest has been observed in both the G1 and G2/M phases.^[7]
- **Anti-Angiogenic Effects:** Some halogenated derivatives have demonstrated the ability to inhibit the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis.^[7] This has been shown by their capacity to inhibit the formation of sub-intestinal veins in zebrafish embryos.^[7]



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Fig. 1: Mechanism of apoptosis induction by piperidin-4-one derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of the piperidin-4-one core is highly tunable through strategic chemical modifications:

- **C3 and C5 Positions:** The introduction of α,β -unsaturated ketone functionalities, typically as 3,5-bis(arylidene) groups, is a common and effective strategy to enhance cytotoxicity.[8]
- **Aryl Substituents:** The nature and position of substituents on the aryl rings at C2, C6, or on the arylidene moieties are critical. Electron-withdrawing groups, such as halogens (fluoro, chloro, bromo), at the para position of the phenyl rings often lead to superior cytotoxic and antimicrobial activities.[1] Conversely, electron-donating groups like methoxy and methyl can enhance free radical scavenging properties.[1]
- **N1-Substitution:** While this guide focuses on the N-tert-butyl group, it is important to note that modifying this position with other substituents, such as alkylsulfonyl or carboxamide groups, can also yield potent antiproliferative agents.[8]

Data Summary: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC_{50} in μM) of representative piperidin-4-one derivatives against various human cancer cell lines.

Compound Type	HCT116 (Colon)	MCF7 (Breast)	A549 (Lung)	PC-3 (Prostate)	Reference Compound
3,5-bis(arylidene)-1-(alkylsulfonyl)	Potent	High Potency	High Potency	-	5-Fluorouracil, Doxorubicin[8]
3,5-bis(arylidene)-1-carboxamide	High Potency	High Potency	-	-	5-Fluorouracil[8]
Highly Functionalized Piperidines	-	-	Low Sensitivity	High Sensitivity	Doxorubicin[9]
Halogenated Curcuminoids	Significant Inhibition	-	-	-	EF24[7]

Note: "Potent" and "High Potency" are used where specific IC_{50} values were not aggregated in the source but described as superior to the reference drug.

Key Experimental Protocol: In Vitro Cell Viability Assay (CellTiter-Glo®)

This protocol describes a luminescent-based assay to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[5]

Rationale: The CellTiter-Glo® assay is chosen for its high sensitivity, broad linear range, and simple "add-mix-measure" protocol, which makes it suitable for high-throughput screening of compound libraries. It is a more sensitive alternative to colorimetric assays like the MTT assay.

Methodology:

- **Cell Seeding:** Plate cancer cells (e.g., MV-4-11, a human leukemia cell line) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 μ L of appropriate

culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

- Compound Preparation: Prepare a stock solution of the **1-tert-butyl-piperidin-4-one** derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 μM to 100 μM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
- Treatment: Add 100 μL of the diluted compound solutions to the respective wells. Include wells with vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- Assay Procedure:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
 - Add 100 μL of CellTiter-Glo® reagent to each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence of each well using a luminometer.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the results as a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Antimicrobial Properties: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Piperidin-4-one derivatives have demonstrated significant

potential as both antibacterial and antifungal agents.[10][11]

Spectrum of Activity

These compounds have been screened against a panel of clinically relevant pathogens.

- Antibacterial Activity: Efficacy has been shown against Gram-positive bacteria such as *Staphylococcus aureus* and *Bacillus subtilis*, and Gram-negative bacteria like *Escherichia coli*.[10][11]
- Antifungal Activity: Potent activity has been observed against various fungi, including *Candida albicans*, *Aspergillus flavus*, *Trichophyton rubrum*, and *Microsporum gypseum*.[10][12]

SAR for Antimicrobial Efficacy

A key strategy for enhancing antimicrobial potency involves the derivatization of the ketone at the C4 position. The synthesis of thiosemicarbazone derivatives from the parent piperidin-4-one has been shown to significantly boost antifungal activity.[10] Furthermore, substitutions on the C2 and C6 aryl rings with electron-withdrawing groups can improve both antibacterial and antifungal properties.[1]

Data Summary: Minimum Inhibitory Concentrations (MIC)

The following table presents representative MIC values ($\mu\text{g/mL}$) for piperidin-4-one derivatives against selected microbes.

Derivative Type	S. aureus	B. subtilis	E. coli	C. albicans	Standard
2,6-diaryl-3-methyl-4-piperidones	Good Activity	Good Activity	Good Activity	Variable	Ampicillin[10]
Thiosemicarbazones of above	Good Activity	Good Activity	Good Activity	Significant Activity	Terbinafine[10]
Oxime Ethers	-	Good Activity	-	Potent Activity	Streptomycin, Amphotericin B[12]

Key Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, following guidelines from the National Committee for Clinical Laboratory Standards (NCCLS).[10]

Rationale: The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing. It allows for the precise determination of the lowest concentration of a drug that inhibits the visible growth of a microorganism, providing a reliable metric for comparing the potency of different compounds.

Methodology:

- Inoculum Preparation:** Culture the microbial strain (e.g., S. aureus ATCC 6538) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi). Dilute the culture to achieve a standardized inoculum suspension of approximately 5×10^5 colony-forming units (CFU)/mL.
- Compound Dilution:** In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium. Concentrations may range from 32 $\mu\text{g}/\text{mL}$ down to 0.01 $\mu\text{g}/\text{mL}$.[10]

- Inoculation: Add the standardized inoculum to each well, resulting in a final volume of 200 μ L per well.
- Controls:
 - Growth Control: Well containing only broth and inoculum (no compound).
 - Sterility Control: Well containing only broth.
 - Positive Control: Wells containing a standard antimicrobial drug (e.g., Ampicillin for bacteria, Terbinafine for fungi) in serial dilution.
- Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 48-72 hours for fungi.
- Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or with a plate reader measuring optical density.

Neuroprotective Potential: A Frontier in Neurodegenerative Disease Research

Derivatives of the piperidine scaffold have shown promise in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[\[13\]](#)[\[14\]](#)

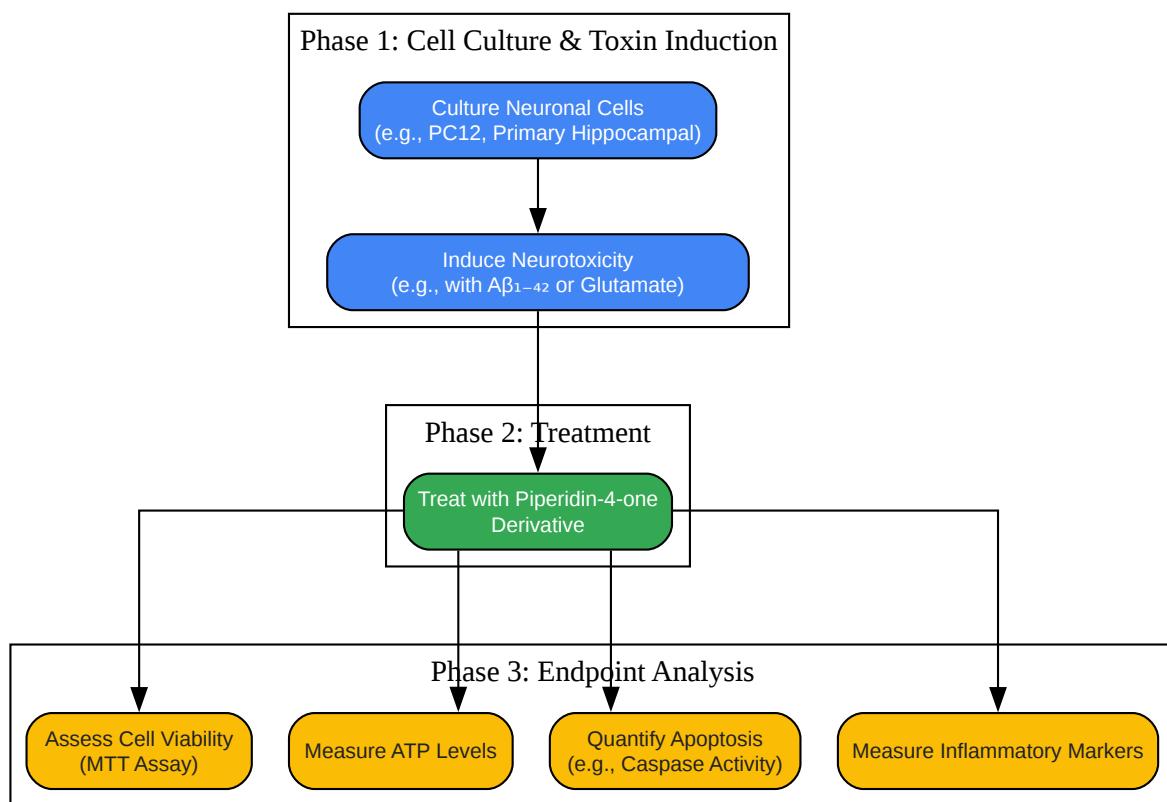
Mechanisms of Neuroprotection

The neuroprotective effects of these compounds are linked to their ability to counteract pathological processes in the central nervous system.

- Anti-Amyloid Activity: Certain derivatives have demonstrated strong neuroprotective properties against β -amyloid ($A\beta_{1-42}$) induced toxicity, a key factor in Alzheimer's disease. They can reverse $A\beta$ -induced ATP depletion, suggesting a protective effect on mitochondrial function.[\[13\]](#)
- Anti-Glutamate Excitotoxicity: Overstimulation of glutamate receptors is a common pathway of neuronal damage. Some piperidine-containing molecules inhibit the neurotoxic effects of

glutamate.[13][15]

- Anti-inflammatory and Antioxidant Action: In models of Parkinson's disease, piperine (a naturally occurring piperidine alkaloid) has been shown to reduce the activation of microglia, decrease the expression of inflammatory cytokines like IL-1 β , and reduce oxidative stress. [14]
- Anti-Apoptotic Effects: These compounds can protect neurons by modulating the balance of apoptotic proteins, such as maintaining the Bcl-2/Bax ratio.[14]



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Fig. 2: Experimental workflow for evaluating neuroprotective activity.

Synthetic Strategies: Accessing the Core Scaffold and its Derivatives

The versatility of the **1-tert-butyl-piperidin-4-one** scaffold stems from well-established and robust synthetic methodologies.

Synthesis of the Core Scaffold

The piperidin-4-one ring is classically synthesized via the Mannich reaction, which involves the condensation of an ethyl methyl ketone, an aldehyde, and an amine like ammonium acetate.^[2] ^[10] However, for creating diverse derivatives, a more controlled approach is often used starting with a protected precursor. 1-Boc-4-piperidone (tert-butyl 4-oxopiperidine-1-carboxylate) is a critical and widely available intermediate.^[3]^[4] The Boc group protects the nitrogen, allowing for selective reactions at other positions of the ring, and can be easily removed under acidic conditions for subsequent N-functionalization.

General Protocol for Derivatization: Claisen-Schmidt Condensation

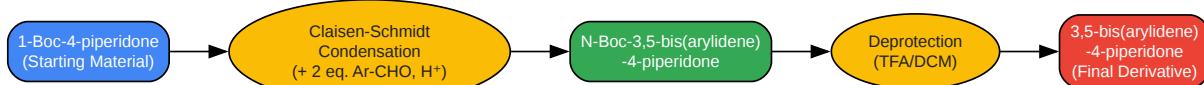
This protocol describes the synthesis of 3,5-bis(arylidene)-4-piperidones, a class of derivatives with potent biological activity.^[8]

Rationale: The Claisen-Schmidt (or Aldol) condensation is a reliable method for forming carbon-carbon bonds by reacting an enolizable ketone (the piperidin-4-one) with an aldehyde. Using an acid catalyst facilitates the reaction to generate the α,β -unsaturated ketone system crucial for the bioactivity of these curcumin mimics.^[8]

Methodology:

- **Reaction Setup:** To a solution of 1-Boc-4-piperidone (1 equivalent) and a substituted aromatic aldehyde (2.2 equivalents) in a suitable solvent like ethanol, add a catalytic amount of concentrated hydrochloric acid (HCl).

- Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Isolation: Upon completion, the reaction mixture is often cooled, and the precipitated product is collected by filtration. The solid is washed with cold ethanol and then dried under a vacuum to yield the N-Boc-3,5-bis(arylidene)-4-piperidone.
- Deprotection (Optional): If the N-H derivative is desired, the Boc-protected product can be dissolved in a solvent like dichloromethane (DCM) and treated with trifluoroacetic acid (TFA) to remove the Boc group.
- Purification and Characterization: The final product is purified, typically by recrystallization or column chromatography. The structure is confirmed using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.



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Fig. 3: General synthetic workflow for piperidin-4-one derivatization.

Conclusion and Future Perspectives

The **1-tert-butyl-piperidin-4-one** scaffold and its derivatives represent a highly versatile and pharmacologically significant class of compounds. Their demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents underscores their potential in modern drug discovery. The core structure is readily accessible and can be extensively decorated, allowing for fine-tuning of its biological activity and pharmacokinetic properties through well-understood structure-activity relationships.

Future research should focus on optimizing these leads to improve their selectivity, reduce off-target toxicity, and enhance their *in vivo* efficacy and drug-like properties. The exploration of novel derivatives targeting other diseases, such as viral infections or inflammatory disorders, also represents a promising avenue for investigation. As our understanding of disease biology

grows, the rational design of new agents based on this privileged scaffold will undoubtedly continue to yield valuable therapeutic candidates.

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